1-Fluoro-3-(methoxymethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of fluoroaromatic compounds can be complex, involving multiple steps and specific reagents. For instance, soluble fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating that fluoroaromatic compounds can be used as intermediates in polymer synthesis . Similarly, the synthesis of benzofluorenyl compounds involved benzannulated enediynes and a Schmittel cascade cyclization reaction . These methods suggest that the synthesis of 1-Fluoro-3-(methoxymethoxy)benzene would likely involve multiple steps, possibly starting from a halogenated benzene derivative and introducing the methoxymethoxy group through a substitution reaction.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule due to their high electronegativity. The papers describe compounds where fluorine atoms or fluoroalkyl groups are attached to aromatic rings, which can affect the reactivity and stability of these molecules . The presence of a methoxymethoxy group in 1-Fluoro-3-(methoxymethoxy)benzene would likely contribute to the electron-donating effects, potentially altering its reactivity compared to other fluoroaromatic compounds.
Chemical Reactions Analysis
The chemical reactivity of fluoroaromatic compounds can vary widely. For example, the synthesis of polyimides involves the formation of amide bonds, indicating that the fluoroaromatic diamines used are reactive towards carboxylic acid derivatives . Additionally, the reactions of [fluoro(sulfonyloxy)iodo]benzene with olefins to yield disulfonates demonstrate that fluoroaromatic compounds can participate in electrophilic addition reactions . These examples suggest that 1-Fluoro-3-(methoxymethoxy)benzene could also undergo various chemical reactions, depending on the conditions and reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms. The papers indicate that these compounds can exhibit excellent thermal stability and low moisture absorption . The introduction of a methoxymethoxy group in 1-Fluoro-3-(methoxymethoxy)benzene would likely affect its solubility and boiling point, as well as its potential to form hydrogen bonds due to the presence of the ether and methoxy functionalities.
Scientific Research Applications
- Application : Benzene-based fluorophores, such as “1-Fluoro-3-(methoxymethoxy)benzene”, are used in various basic research fields and industries . They are particularly useful in biology and materials science .
- Methods of Application : These fluorophores have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . The relationship between the structure of these fluorophores and their photophysical properties is often analyzed both in solution and in solid-state .
- Results or Outcomes : The use of these fluorophores has ushered in a new era in biology and materials science . They have been used to develop hundreds of materials and have introduced new rationales for fluorophore design .
Safety And Hazards
1-Fluoro-3-(methoxymethoxy)benzene is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-fluoro-3-(methoxymethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONILZBKXXVYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454173 | |
Record name | 1-fluoro-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(methoxymethoxy)benzene | |
CAS RN |
126940-10-1 | |
Record name | 1-fluoro-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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